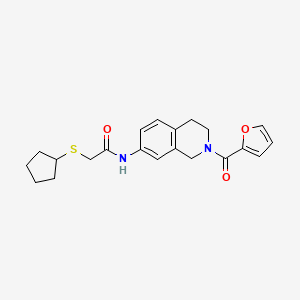

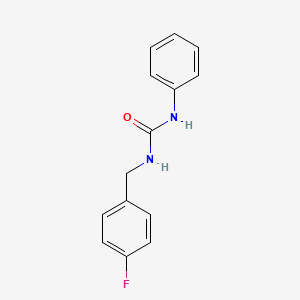

1-(4-Fluorobenzyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-3-phenylurea, also known as FBPU, is a synthetic compound that belongs to the family of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in biomedical research. FBPU is a promising candidate for drug development due to its unique chemical structure and biological properties.

Scientific Research Applications

Anticancer Potential

- A study reported the synthesis of fluorinated coumarin–pyrimidine hybrids, exhibiting significant cytotoxicity against human cancer cell lines, A-549 (lung carcinoma) and MDA-MB-231 (adenocarcinoma mammary gland), showing promise as anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015).

Structural and Vibrational Properties 2. Research on 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas highlighted their structural and conformational properties, aiding in the understanding of molecular interactions and properties relevant to pharmaceutical and materials science applications (Saeed, Erben, Shaheen, & Flörke, 2011).

Radiation Parameters for Medical Oncology 3. Studies on Mannich bases, including 4-fluorophenyl derivatives, focused on determining their radiation parameters. This information is crucial in developing compounds for medical oncology, particularly as potential anti-cancer drugs (Gedik, Tuğrak, Dastan, Gul, & Yılmaz, 2015).

Environmental Impact and Degradation 4. A study involving low molecular weight humic acid-like compounds, such as benzoic acid derivatives, demonstrated efficient catalysis of the herbicide diuron's hydrolysis. This research is significant for understanding the environmental fate and degradation mechanisms of phenylureas like diuron (Salvestrini, 2013).

Adsorption and Removal of Toxic Metal Ions 5. Activated carbon modified with 1-(2-fluorobenzoyl)-3-{3-[3-(2-fluorobenzoy)-thioureido]-phenyl}-thiourea was investigated for the removal of toxic metal ions. This research contributes to environmental science by providing methods for detoxifying contaminated water sources (Ghaedi, Ghaedi, Vafaei, Iravani, Keshavarz, Rad, Tyagi, Agarwal, & Gupta, 2015).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWVEMVCZLWPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49823661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2982009.png)

![4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982012.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2982013.png)

![4-bromo-N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2982015.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2982021.png)

![N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2982025.png)

![1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2982029.png)